Product packaging for Calcium polysulfide(Cat. No.:CAS No. 1332-68-9)

Calcium polysulfide

Cat. No.: B12789479
CAS No.: 1332-68-9
M. Wt: 200.4 g/mol
InChI Key: JNVCSEDACVAATK-UHFFFAOYSA-L
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Description

Calcium polysulfide (CaSₓ, where x=2-7) is a versatile inorganic reagent recognized for its utility in environmental remediation, mining, and materials science research. This deep orange to reddish liquid serves as a potent reducing agent and a source of sulfide species, enabling the precipitation of heavy metals as highly insoluble and stable metal sulfides (MeS). Its efficacy in immobilizing toxic metals like copper, zinc, lead, and chromium has been demonstrated in studies on contaminated soil and groundwater, achieving immobilization rates as high as 97% for copper ions . This mechanism provides a more stable long-term solution compared to hydroxide precipitation . In mineral processing, this compound acts as an effective sulfidizing agent in the flotation of oxidized lead-zinc ores. Research shows it can enhance the recovery of valuable metals like lead and silver, offering a potential performance advantage over traditional reagents like sodium sulfide . Furthermore, its applications extend to materials science, where it is used in the synthesis of sulfur nanoparticles and the creation of hydrophobic coatings on construction materials like aerated concrete . The global market for this compound is steady, driven by trends in sustainable agriculture, stringent environmental regulations, and advanced materials development . This product is intended For Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or any other personal use. Researchers are advised to consult the safety data sheet prior to use, as the compound can decompose upon contact with acids, releasing toxic hydrogen sulfide gas .

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaS5 B12789479 Calcium polysulfide CAS No. 1332-68-9

Properties

Key on ui mechanism of action

Mode of action: Fungicide which acts directly and also by decomposition to elemental sulfur, which acts as a protective fungicide. Insecticide which acts by softening the wax of scale insects.

CAS No.

1332-68-9

Molecular Formula

CaS5

Molecular Weight

200.4 g/mol

InChI

InChI=1S/Ca.H2S5/c;1-3-5-4-2/h;1-2H/q+2;/p-2

InChI Key

JNVCSEDACVAATK-UHFFFAOYSA-L

Canonical SMILES

[S-]SSS[S-].[Ca+2]

Color/Form

Deep orange liquid

density

1.28 @ 15.6 °C
Relative density (water = 1): 1.28

physical_description

Liquid
A solution made from lime, sulfur, and water containing calcium polysulfide, free sulfur, and calcium thiosulfate;  [Hawley] Orange liquid with odor of rotten eggs;  [ICSC] Deep red orange liquid;  [MSDSonline]
ORANGE LIQUID WITH CHARACTERISTIC ODOUR OF ROTTEN EGGS.

Related CAS

1344-81-6

solubility

Soluble in water
CA POLYSULFIDE DECOMP IN WATER ON CONTACT WITH A GAS (ATM AIR OR CO2) AND REACTS WITH HEAVY METALS. THE HEAVY METALS ARE REMOVED AS PRACTICALLY INSOL PRECIPITATES.
Solubility in water: miscible

Origin of Product

United States

Synthesis and Manufacturing Methodologies of Calcium Polysulfide

Conventional Synthetic Routes

The most common method for producing calcium polysulfide, often referred to as lime-sulfur, involves the reaction of a calcium salt with elemental sulfur in an aqueous solution. This process is known for producing a mixture of polysulfides and several by-products.

The conventional synthesis of this compound is achieved by boiling an aqueous mixture of calcium hydroxide (B78521) (slaked lime) and elemental sulfur. ontosight.aiwikipedia.org Calcium oxide can also be used, which first slakes in water to form calcium hydroxide before reacting with the sulfur. google.comresearchgate.net The reaction is typically carried out by heating the suspension to boiling to facilitate the dissolution and reaction of the solid sulfur. wikipedia.orgresearchgate.net A surfactant may be added to help disperse the solid reactants in the water. wikipedia.org The resulting product is a reddish-yellow to cherry-red aqueous solution. wikipedia.org

Research has identified optimal parameters for this synthesis to maximize the dissolution of sulfur. proquest.com

Table 1: Optimal Conditions for Conventional this compound Synthesis proquest.com
ParameterOptimal Value
Molar Ratio (CaO:S:H₂O)1:2:7
Temperature90°C
Duration60 minutes
Initial S²⁻ Concentration12.5 g/L

A key characteristic of the conventional synthesis method is that it does not produce a single, pure this compound compound. Instead, it yields a mixture of polysulfides with varying sulfur chain lengths, represented by the formula CaSₙ. ontosight.ai The composition of the solution is not constant, with the value of 'n' typically ranging from 4 to 6. researchgate.net Under the optimized conditions described above, a polysulfide degree of n=4.4 has been obtained. proquest.com The final product is a solution containing these different this compound molecules in equilibrium.

The reaction between calcium hydroxide and sulfur inevitably produces by-products alongside the desired calcium polysulfides. The most significant by-product is calcium thiosulfate (B1220275) (CaS₂O₃), which can constitute a substantial portion of the final solution, with some reports indicating concentrations of 23-28%. wikipedia.org Another common by-product is calcium carbonate (CaCO₃), which typically forms in smaller amounts, around 0.3-1.1%. researchgate.net The formation of calcium carbonate can occur if the calcium hydroxide reacts with carbon dioxide from the air. google.com Unreacted sulfur, often 5-11%, may also remain as a solid residue.

Advanced and Controlled Synthesis Approaches

To overcome the limitations of conventional methods, which produce mixtures of polysulfides, advanced synthesis techniques have been developed. High-pressure synthesis, in particular, allows for the targeted formation of specific, shorter-chain calcium polysulfides.

Researchers have successfully synthesized specific calcium polysulfides, namely calcium disulfide (CaS₂) and calcium trisulfide (CaS₃), by employing high-pressure and high-temperature conditions. aps.orgresearchgate.net This advanced approach involves reacting stoichiometric precursors of calcium (Ca) and sulfur (S) under extreme pressures. Specifically, CaS₂ was synthesized at approximately 21 GPa and 2500 K, while CaS₃ was formed at around 34 GPa and 2500 K. aps.orgresearchgate.net The resulting compounds were unambiguously identified using in-situ x-ray diffraction and Raman spectra measurements, confirming the creation of these specific polysulfide structures. aps.orgresearchgate.net

The successful experimental synthesis of CaS₂ and CaS₃ was guided by theoretical predictions. aps.orgresearchgate.net Using ab initio structure prediction simulations combined with swarm intelligence algorithms, researchers explored the Ca-S system at pressures up to 50 GPa. aps.orgresearchgate.net These theoretical calculations predicted the existence of unprecedented tetragonal CaS₂ and CaS₃ structures containing isolated dimeric [S₂]²⁻ and V-shaped trimeric [S₃]²⁻ units, respectively. aps.orgresearchgate.net The simulations accurately forecasted the pressure ranges at which these specific polysulfides would become thermodynamically stable, providing a roadmap for the experimental work. aps.org

Table 2: Predicted High-Pressure Structures and Stability of Calcium Polysulfides aps.orgresearchgate.net
CompoundPredicted Crystal StructureSymmetryCalculated Pressure Stability Range
Calcium Disulfide (CaS₂)TetragonalI4/mcm~5 GPa to ~45 GPa
Calcium Trisulfide (CaS₃)TetragonalP-42₁mStable above ~10 GPa

High-Pressure Synthesis of Calcium Polysulfides (CaS2, CaS3)

Experimental Verification via In Situ X-ray Diffraction and Raman Spectroscopy

The synthesis and characterization of novel calcium polysulfides under high-pressure conditions have been successfully verified using in situ X-ray diffraction (XRD) and Raman spectroscopy. hpstar.ac.cnaps.org These advanced analytical techniques provide real-time data on the crystal structure and vibrational modes of the compounds as they are being formed.

In a notable study, researchers successfully synthesized previously unknown calcium polysulfides, specifically CaS₂ and CaS₃, at high pressures. hpstar.ac.cn The formation of these compounds was unambiguously identified through in situ XRD and Raman spectra measurements. hpstar.ac.cn The experiments were conducted in a laser-heated diamond anvil cell (DAC), which is necessary to overcome the activation energy for the chemical reactions between calcium and sulfur at high pressures. hpstar.ac.cnaps.org

The experimental Raman spectra for the newly synthesized CaS₂ at 21 GPa and CaS₃ at 34 GPa showed excellent agreement with theoretical calculations. hpstar.ac.cn For CaS₂, two distinct peaks corresponding to different vibrational modes (A₁g and B₂g) were observed. hpstar.ac.cn In the case of CaS₃, a strong peak at approximately 478 cm⁻¹ was assigned to the stretching vibration of the S₃ unit. hpstar.ac.cn

The following table summarizes the key findings from the in situ analysis:

CompoundSynthesis PressureSynthesis TemperatureKey Raman PeaksVibrational Mode Assignment
CaS₂~21 GPa~2500 KTwo distinct peaksA₁g and B₂g modes of the S₂²⁻ unit
CaS₃~34 GPa~2500 K~478 cm⁻¹Stretching vibration of the S₃²⁻ unit

This table presents data on the high-pressure synthesis and characterization of CaS₂ and CaS₃.

The XRD patterns for both CaS₂ and CaS₃ were also in good agreement with the predicted crystal structures, further confirming the successful synthesis of these novel calcium polysulfides. aps.org

Synthesis Utilizing Hydrogen Sulfide (B99878) and Elemental Sulfur

A method for producing this compound solutions has been developed that utilizes hydrogen sulfide and elemental sulfur as primary reactants. This process involves the continuous bubbling of gaseous hydrogen sulfide into a reaction mixture containing calcium oxide or hydroxide and ground elemental sulfur in an aqueous medium. google.com

A key advantage of this method is that it proceeds under relatively mild conditions, with temperatures ranging from 50 to 80°C and a reaction time of 1 to 2 hours. The use of hydrogen sulfide facilitates the formation of a highly reactive, finely dispersed form of calcium sulfide (CaS), which then readily reacts with the elemental sulfur to form this compound. google.com This approach can achieve a high yield of 90-92%. google.com

The process can be broken down into three main stages:

Saturation of a water, water-alcohol, or alcohol suspension of calcium hydroxide or oxide with hydrogen sulfide. google.com

Mixing the resulting calcium hydrosulfide (B80085) solution or suspension with more of the initial calcium hydroxide or oxide suspension. google.com

Mixing the calcium sulfide suspension with elemental sulfur. google.com

The molar ratios of the reactants are carefully controlled at each stage to optimize the formation of the desired this compound. google.com For instance, the molar ratio of calcium sulfide to elemental sulfur can range from 1:1 to 1:5. google.com This method is also noted for being practically wasteless and having no gas emissions.

Nanoscale this compound Synthesis

The synthesis of nanoscale sulfur particles can be achieved using this compound solutions. researchgate.net One method involves the gradual addition of a 10% citric acid solution to a this compound solution, which results in the formation of sulfur nanoparticle powder. researchgate.net The size of the resulting sulfur nanoparticles can be controlled by adjusting the viscosity of the solution and by introducing polymer additions. researchgate.net

The study of sulfur hydrosol particle size in relation to the storage time and viscosity of dilute aqueous solutions of calcium polysulfides has been conducted by measuring their optical density. researchgate.net This research indicates that the stability and size of the nanosized sulfur particles are influenced by these parameters. researchgate.net

While the direct synthesis of "nano this compound" is mentioned in some contexts, the primary research focuses on using this compound as a precursor to generate nanoscale elemental sulfur. researchgate.netcabidigitallibrary.org The resulting nanosulfur exhibits enhanced fungicidal properties compared to conventional sulfur, which is attributed to the increased surface area of the nanoparticles. researchgate.net

Semi-Industrial Scale Synthesis Optimization

The optimization of this compound synthesis on a semi-industrial scale has been developed, particularly for applications such as a demercurizing agent for mercury-containing wastes. researchgate.net A common method for preparing a this compound solution involves reacting calcium oxide with sulfur in water at 100°C. researchgate.net The typical mass ratio of the components is S:CaO:H₂O = 10:5:85. researchgate.net

In this process, calcium oxide is first hydrated with a portion of the water, and then sulfur is introduced as a paste. researchgate.net The resulting reaction primarily yields CaS₄ and CaS₅ (64–67%), along with by-products such as calcium thiosulfate (CaS₂O₃) (23–28%) and calcium carbonate (CaCO₃) (0.3–1.1%). researchgate.net A small percentage of unreacted sulfur (5–11%) may also remain. researchgate.net

Challenges in this synthesis method include the long process duration, harsh reaction conditions, and the variable composition of the final this compound solution (where 'n' in CaSₙ can range from 4 to 6). researchgate.net To address these issues and optimize the process for industrial applications, a photocolorimetric method was developed to rapidly determine the concentration of sulfide ions in the CaSₙ solution. researchgate.net This analytical technique is crucial for quality control and for determining the appropriate ratios for its application, such as the Hg:CaSₙ ratio in demercurization processes. researchgate.net

The following table outlines the typical product composition from this semi-industrial synthesis method:

ComponentPercentage
CaS₄ and CaS₅64–67%
Calcium thiosulfate (CaS₂O₃)23–28%
Calcium carbonate (CaCO₃)0.3–1.1%
Unreacted Sulfur5–11%

This table shows the typical composition of a this compound solution produced on a semi-industrial scale.

Chemical Reactivity and Mechanistic Studies of Calcium Polysulfide

Redox Chemistry and Electron Transfer Mechanisms

The redox chemistry of calcium polysulfide is primarily dictated by the variable oxidation states of sulfur within the polysulfide chain (Sx2-). This allows it to act as a potent reducing agent and participate in a variety of electron transfer reactions.

This compound is an effective reducing agent, a property leveraged in various environmental remediation applications. Its capacity to donate electrons facilitates the transformation of toxic, oxidized chemical species into less harmful, reduced forms. A prominent example is the reduction of hexavalent chromium [Cr(VI)], a toxic and mobile environmental contaminant, to the less toxic and less mobile trivalent chromium [Cr(III)].

3Sx2- + 8CrO42- + 20H2O → 3SO42- + (3x-3)S0 + 8Cr(OH)3 + 10OH-

Studies have shown that the required dose of this compound for effective Cr(VI) reduction is approximately 2.8 mg/L of sulfide (B99878) anions to lower Cr(VI) levels from 1000 µg/L to below the environmental limit of 50 µg/L. clu-in.org This demonstrates its efficiency as a reductant for environmental cleanup. clu-in.org The reducing strength of this compound ensures it has a longer residence time and greater reducing capacity in subsurface environments compared to simple sulfides, especially at neutral to basic pH. nih.gov

The redox potentials of polysulfide species are dependent on the chain length and the surrounding chemical environment. In the context of metal-sulfur systems, two main reduction plateaus are typically observed. The first corresponds to the reduction of elemental sulfur (S8) to higher-order, soluble polysulfides (e.g., S82-, S62-). The second plateau relates to the further reduction of these long-chain polysulfides to lower-order, often insoluble or sparingly soluble, sulfides like S22- and S2-. nih.govacs.org For instance, the reduction of Li2S6 can proceed first to a semi-soluble species like Li2S4 or Li2S3 at around 2.16 V vs Li/Li+, which is then further reduced to solid Li2S at a lower potential. acs.org While these specific potentials are from lithium-sulfur systems, the general principle of staged reduction applies to other polysulfide systems as well. The presence of the Ca2+ cation influences the equilibria and redox potentials due to strong interactions between the highly charged cation and the polysulfide anions.

When exposed to oxidizing environments, such as water containing dissolved oxygen, this compound undergoes oxidation. This process is complex, yielding a variety of sulfur-containing products. The primary oxidation products are typically thiosulfate (B1220275) (S2O32-) and elemental sulfur (S0). nih.govnih.gov

The reaction with oxygen can be summarized by the following equation, particularly at pH values below 9: capes.gov.br

Sx2- + 3/2 O2 → S2O32- + (x-2)S0

Research has shown that the rate of oxygen consumption by polysulfide solutions is approximately four times higher than that of simple sulfide solutions. capes.gov.brresearchgate.net The kinetics of this oxidation are influenced by pH, with the reaction rate constant reaching a maximum at a pH of 10. capes.gov.brresearchgate.net Under aerobic conditions, the presence of oxygen leads to the formation of thiosulfates from this compound, which can also act as a reducing agent, though it is less potent than polysulfide itself. nih.gov This reactivity in oxidizing environments is a critical factor in its application and persistence in real-world systems.

Speciation and Equilibrium Dynamics in Solution

In aqueous solution, this compound exists not as a single species but as a dynamic equilibrium of various polysulfide chains of different lengths (CaSx, where x typically ranges from 2 to 8). This equilibrium is sensitive to several factors, including pH, concentration, and temperature.

The distribution of polysulfide chain lengths in a solution is highly dependent on the solution's pH. Generally, longer polysulfide chains are more stable in alkaline (high pH) conditions. As the pH decreases, these long chains tend to break down into shorter-chained species and elemental sulfur. researchgate.net At pH values below 8.0, S52- and S42-, along with hydrogen sulfide (H2S), become the dominant species. researchgate.net

The concentration of the this compound solution also plays a role. Concentrated solutions tend to be more stable. Upon dilution, a precipitate of finely dispersed elemental sulfur can form over time, indicating a shift in the equilibrium. researchgate.net Temperature also affects the equilibrium, with higher temperatures potentially favoring different chain length distributions.

Table 1: Influence of pH on Dominant Polysulfide Species
pH RangeDominant Sulfur SpeciesGeneral Trend
> 11Longer-chain polysulfides (e.g., S62-, S72-, S82-)High stability of long chains
8 - 11Mixture of long and medium-chain polysulfides (e.g., S42-, S52-, S62-)Transition range
< 8Shorter-chain polysulfides (S42-, S52-), H2S, and S0 precipitateBreakdown of longer chains

This compound solutions are in a constant state of equilibrium with their constituent components, including elemental sulfur (S0) and hydrogen sulfide (H2S). The characteristic "rotten egg" smell of polysulfide solutions is due to the release of H2S gas, indicating this equilibrium.

The fundamental reaction involves the nucleophilic attack of a sulfide or hydrosulfide (B80085) ion (HS-) on the eight-membered ring of elemental sulfur (S8), opening the ring and forming a linear polysulfide chain. asm.org This process is reversible:

S2- + (x-1)S0 ⇌ Sx2-

Influence of pH on Polysulfide Species Stability

The stability and speciation of polysulfides in aqueous solutions are fundamentally governed by pH. Long-chain polysulfides exhibit greater stability in alkaline environments. researchgate.net As the pH decreases, these longer chains tend to break down into shorter-chained species. researchgate.net Specifically, at pH values below 8.0, the dominant species become pentasulfide (S₅²⁻), tetrasulfide (S₄²⁻), and hydrogen sulfide (H₂S). researchgate.netmdpi.comresearchgate.net This pH-dependent behavior is a consequence of the protonation of polysulfide ions, which modifies their acidic properties and subsequent reaction pathways. researchgate.net

The acid dissociation constants (pKa) for various polysulfane species illustrate this pH influence. The stability of this compound solutions is also concentration-dependent; they are more stable in concentrated forms, as dilution can lead to the precipitation of finely dispersed sulfur over time. researchgate.net

pKa Values for Polysulfane Species
SpeciespKa1pKa2
H₂S7.0~12.92
H₂S₂5.09.7
H₂S₃4.27.5
H₂S₄3.86.3
H₂S₅3.55.7
H₂S₆3.25.2

Data sourced from Gun et al. researchgate.net

Reaction Kinetics of this compound

The reaction kinetics of this compound have been investigated, particularly in the context of redox reactions with environmental contaminants. A key example is the reduction of hexavalent chromium (Cr(VI)). Kinetic studies show this reaction follows a second-order rate law, which contrasts with the first-order kinetics observed for the Cr(VI)-sulfide reaction. nih.govresearchgate.net

Another studied reaction is the chemical oxidation of aqueous polysulfide solutions by dissolved oxygen. The rate of oxygen consumption in this reaction can be described by the empirical rate law: d[O₂]/dt = -k[Sₓ²⁻][O₂]⁰.⁵⁹ researchgate.net

This indicates that the reaction rate is dependent on the concentrations of both the polysulfide ions and, to a lesser extent, molecular oxygen. researchgate.net At pH values below 9, the primary products of this oxidation are thiosulfate (S₂O₃²⁻) and elemental sulfur (S⁰). researchgate.net

Kinetic studies on the use of this compound for removing other heavy metals, such as Hg²⁺, Cd²⁺, Zn²⁺, Pb²⁺, and Cu²⁺, have shown that these reactions are typically rapid, with processing completed in a few minutes. oup.com The reduction of Cr(VI) is also quick, leading to its precipitation as chromium(III) hydroxide (B78521) (Cr(OH)₃). oup.com

Environmental conditions, notably pH and the presence of oxygen, significantly impact the reaction rates of this compound.

For the reduction of Cr(VI), the observed kinetic reaction rate constant (kₒₑₛ) is strongly pH-dependent. nih.gov

Under anaerobic conditions , kₒₑₛ increases exponentially as the pH decreases from 8.5 to 5.5. nih.govresearchgate.net

Under aerobic conditions , the behavior changes, and kₒₑₛ reaches a maximum value at a pH of 7. nih.govresearchgate.net

The presence of oxygen also alters the reaction pathways. In aerobic environments at pH 7 and above, thiosulfates are formed, which can also participate in the reduction of Cr(VI). nih.govresearchgate.net this compound in the presence of oxygen can yield sulfides and thiosulfates, giving it a potentially longer residence time and greater reducing capacity in subsurface environments compared to simple sulfides. nih.gov

The chemical oxidation of polysulfides is also affected by environmental parameters. Studies conducted in phosphate-buffered systems showed that the reaction rate constant (k) is moderately dependent on pH, peaking at pH 10, and is also influenced by temperature and ionic strength. researchgate.net

Summary of Environmental Impacts on Cr(VI) Reduction Kinetics by this compound
ConditionpH RangeEffect on Observed Rate Constant (kₒₑₛ)
Anaerobic8.5 to 5.5Increases exponentially with decreasing pH. nih.govresearchgate.net
Aerobic5.5 to 8.5Exhibits a maximum value at pH 7. nih.govresearchgate.net

Complexation Chemistry and Ligand Exchange

Transition metals and main group metals can form a wide variety of structurally diverse complexes with polysulfido ligands. researchgate.net The size of the polysulfide ligand in these complexes can range from S₂²⁻ to S₉²⁻. researchgate.net The specific type of complex that forms is influenced by the metal, its oxidation number, and the nature of other ancillary ligands present in the coordination sphere. researchgate.netillinois.edu

Research has demonstrated the synthesis of various metal polysulfide complexes which can serve as single-source precursors for producing metal sulfide nanocrystals. researchgate.net Examples of such isolated complexes include:

[M(N-MeIm)₆]S₈ (where M = Fe, Ni and N-MeIm = N-methylimidazole) researchgate.net

ZnS₆(N-MeIm)₂ researchgate.net

ZnS₄(PMDETA) (where PMDETA = pentamethyldiethylenetriamine) illinois.edu

The polysulfide moiety in these complexes can act as a nucleophile. For instance, the pentacoordinate complex ZnS₄(PMDETA) is significantly more nucleophilic than the corresponding tetracoordinate ZnS₆(TMEDA) complex. illinois.edu This enhanced nucleophilicity allows it to react rapidly with unsaturated organic substrates like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form dithiolene complexes. illinois.edu

Polysulfide ions can adsorb onto surfaces, leading to the formation of new layers or the exchange of existing surface ligands. The formation of copper sulfide (CuₓS) layers on various substrates is a well-documented example of this phenomenon. chalcogen.roktu.lt This process typically involves a sorption-diffusion method where a surface is first treated with a sulfurizing agent (such as a polysulfide solution or molten sulfur) followed by treatment with a copper salt solution. chalcogen.roktu.ltresearchgate.net This results in the formation of polycrystalline CuₓS layers composed of various phases, including djurleite (Cu₃₁S₁₆), digenite, anilite, and chalcocite. chalcogen.roktu.ltresearchgate.net The specific phase composition of the resulting copper sulfide layer can be controlled by adjusting the treatment time in the copper salt solution. chalcogen.ro

In the context of nanomaterials, polysulfide ions can be used in ligand exchange procedures to replace native organic ligands on the surfaces of nanocrystals. osti.govosti.gov For example, ammonium (B1175870) polysulfides have been successfully used to displace original ligands on zinc sulfide (ZnS) nanocrystals. osti.govosti.gov This exchange process can yield compositionally pure surfaces and improve the quality of nanocrystal inks used for fabricating thin films, leading to superior grain growth and morphology upon annealing. osti.govosti.gov

Radical Chemistry of Polysulfides

Polysulfide radical anions (Sn•⁻) are paramagnetic species that are key intermediates in the redox chemistry of sulfur. rsc.orgmdpi.com These radicals are typically formed in solution through several pathways. One common mechanism is the disproportionation or partial dissociation of polysulfide dianions (Sn2-). rsc.orgrsc.orgsemanticscholar.org For instance, longer-chain polysulfide dianions can dissociate into smaller, highly colored radical anions. rsc.org This equilibrium is influenced by the solvent, with electron-pair donating solvents promoting the formation of radical anions. rsc.org

Another significant formation route is the electrochemical reduction of elemental sulfur, a process central to the functioning of lithium-sulfur batteries. rsc.orgrsc.org During the discharge process, elemental sulfur undergoes a series of reduction steps, leading to the formation of various polysulfide species, including radical anions. nih.gov

The trisulfide radical anion (S₃•⁻) is one of the most prevalent and well-characterized of these species, known for its distinct blue color and a strong absorption band in the UV-visible spectrum. rsc.orgmdpi.com The presence of these radical species has been confirmed using techniques such as electron paramagnetic resonance (EPR) and UV-visible spectroscopy. rsc.orgucsd.edu While much of the detailed research has been conducted on lithium polysulfides due to their relevance in battery technology, the fundamental principles of Sn•⁻ formation are applicable to polysulfide systems in general.

Polysulfide Radical Anion Characteristic UV-Vis Absorption (λmax) Solvent/Medium
S₂•⁻~400 nmElectron-pair donating solvents
S₃•⁻595–620 nmSolvent-dependent (e.g., DMSO, DMF, THF)
S₃•⁻617 nmEther-based solvents

This table presents characteristic UV-Vis absorption maxima for common polysulfide radical anions, which are instrumental in their identification. rsc.orgucsd.edu

Polysulfide Species Characteristic Raman Shift (cm⁻¹)
S₃•⁻~535
Long-chain polysulfides (e.g., S₆²⁻, S₈²⁻)372, 437

This table shows typical Raman shifts used to identify polysulfide radical anions and distinguish them from their dianionic precursors. nih.gov

Significance as Intermediates in Sulfur Redox Cycles

Polysulfide radical anions (Sn•⁻, where n = 2–8) are of paramount significance as pivotal intermediates in the sulfur-sulfide redox cycle. mdpi.comnih.gov Their transient existence is a recurring theme in discussions of both the basic and applied chemistry of elemental sulfur. mdpi.com These redox cycles are fundamental to a wide range of fields, including geochemistry, biological chemistry, and energy storage. mdpi.comsemanticscholar.org

In the context of energy storage, particularly in alkali-metal-sulfur batteries, polysulfide radical anions are acknowledged as potentially important intermediates in the S₈ ↔ S²⁻ redox processes. mdpi.com The electrochemical reduction of the sulfur cathode and the subsequent reoxidation during charging involves a complex cascade of reactions where polysulfide radical anions are formed and consumed. mdpi.com The formation of these radicals can even be advantageous to the electrochemical pathways within the battery. ucsd.edu

In biological systems, microorganisms play a critical role in driving the global sulfur cycle through the oxidation of sulfide to sulfate (B86663) and the reverse reduction. semanticscholar.orgresearchgate.net These complex biogeochemical transformations involve intermediate species such as polysulfides and, by extension, their radical anions. semanticscholar.orgresearchgate.net Although direct evidence in these systems is challenging to obtain, the fundamental reactivity of sulfur compounds suggests the likely involvement of radical pathways.

Theoretical and Computational Chemistry of Calcium Polysulfide

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and Density Functional Theory (DFT) calculations have been instrumental in exploring the phase stability and fundamental properties of calcium polysulfides. These first-principles methods, which rely on the fundamental laws of quantum mechanics, have been used to predict novel structures, calculate their thermodynamic stability, and simulate their spectroscopic signatures.

Prediction of Novel Calcium Polysulfide Structures

Theoretical structure prediction, often employing swarm intelligence algorithms combined with ab initio simulations, has successfully forecasted the existence of novel this compound compounds that are stable under high pressure. researchgate.net Joint theoretical and experimental studies have proposed and subsequently synthesized unprecedented CaS2 and CaS3 structures. researchgate.net

At a pressure of 30 GPa, the predicted stable crystal structures are:

CaS2 : A tetragonal structure with I4/mcm symmetry. This structure contains isolated dimeric S22- units. researchgate.net

CaS3 : A structure with P-421m symmetry, characterized by V-shaped trimeric S32- units. researchgate.net

Table 1: Predicted Crystal Structures of Novel Calcium Polysulfides at 30 GPa

CompoundSymmetrySpace GroupKey Structural Feature
CaS2TetragonalI4/mcmDimeric S22- units
CaS3TetragonalP-421mV-shaped trimeric S32- units

These theoretical predictions were pivotal in guiding the successful experimental synthesis of these high-pressure phases. researchgate.net

Calculation of Ground-State and Formation Enthalpies

DFT calculations have been employed to determine the thermodynamic stability of various CaSx stoichiometries under pressure by calculating their formation enthalpies. hpstar.ac.cn The stability of these compounds is assessed by constructing a convex hull, where phases lying on the hull are considered thermodynamically stable. researchgate.net

Calculations have shown that while conventional CaS remains stable across a wide pressure range, CaS2 and CaS3 become thermodynamically favorable at elevated pressures. hpstar.ac.cn Specifically:

CaS2 is predicted to be energetically stable in a pressure range of approximately 5 GPa to 45 GPa. hpstar.ac.cn

CaS3 is calculated to be stable above ~10 GPa. hpstar.ac.cn

The formation enthalpies, calculated relative to the decomposition into elemental Ca and S or other stable sulfides, confirm the energetic favorability of these polysulfides under compression. hpstar.ac.cn

Table 2: Calculated Pressure Stability Ranges for Calcium Polysulfides

CompoundPredicted Stability Range (GPa)
CaSStable at 0 GPa and high pressures
CaS2~5 - 45
CaS3Above ~10

Vibrational Spectroscopy Predictions (Raman Spectra)

Theoretical Raman spectra for the predicted high-pressure phases of CaS2 and CaS3 have been calculated using DFT. hpstar.ac.cn These simulations of vibrational modes provide a direct comparison with experimental measurements, serving as a powerful tool for structure verification. The calculated Raman spectra for CaS2 at 21 GPa and CaS3 at 34 GPa show good agreement with the experimental data obtained from synthesized samples. researchgate.net

For CaS2 at 21 GPa, the calculations identified two primary Raman peaks corresponding to A1g and B2g vibrational modes. researchgate.net For CaS3 at 34 GPa, the most intense calculated peak is attributed to the stretching vibration mode of the S3 unit. researchgate.net The consistency between the predicted and measured spectra confirms the theoretically determined crystal structures. researchgate.net

Table 3: Comparison of Calculated and Experimental Raman Modes for High-Pressure Calcium Polysulfides

CompoundPressureCalculated Raman Peaks (cm-1)Vibrational Mode Assignment
CaS221 GPa~450 and ~500A1g and B2g
CaS334 GPa~478 (strongest)S3 stretching mode

Molecular Dynamics and Simulation Approaches

While extensive ab initio and DFT studies exist for the solid-state properties of calcium polysulfides, the application of molecular dynamics (MD) and other simulation approaches to model their behavior in solution and at interfaces is less specific in the available literature. However, insights can be drawn from MD simulations of analogous polysulfide systems, such as those involving lithium, and general simulations of calcium ion interactions.

Modeling Polysulfide Behavior in Solution and at Interfaces

Molecular dynamics simulations are a powerful tool for investigating the dynamic behavior of ions and molecules in solution. For polysulfides, MD studies have been used to understand their solubility, diffusion, and interaction with solvent molecules, which is particularly relevant in contexts like battery electrolytes. researchgate.net These simulations can model the formation and dissolution of polysulfide chains, their conformational dynamics, and their tendency to form clusters in different solvent environments.

At interfaces, such as an electrode surface, MD simulations can reveal the mechanisms of adsorption, charge transfer, and the initial stages of solid-electrolyte interphase (SEI) formation. chemrxiv.org For a system like this compound, MD could model how the polysulfide anions (Sn2-) and calcium cations (Ca2+) arrange themselves near a surface, influencing reaction kinetics and surface passivation. mit.edu While direct simulations on this compound are sparse, the methodologies developed for other metal-sulfur systems provide a clear framework for such investigations. researchgate.net

Understanding Ion Coordination and Transport Phenomena

The coordination environment, or solvation shell, of ions in a solution dictates their mobility and reactivity. MD simulations can provide a detailed picture of how solvent molecules and counter-ions arrange around calcium and polysulfide ions. nih.govpurdue.edu For the Ca2+ ion, simulations typically show a well-defined first solvation shell, and the number of coordinating atoms (the coordination number) can be calculated. nih.gov

Quantum Chemical Characterization of Polysulfide Anions

The study of polysulfide anions (Sn2-) and their corresponding radical anions (Sn•-), which are the fundamental components of this compound, has been significantly advanced through quantum chemical calculations. These computational methods provide deep insights into the intrinsic properties of these species, which can be challenging to isolate and characterize experimentally. High-level quantum-mechanical calculations are essential for obtaining reliable thermodynamic data for polysulfide anions, as simpler methods may not be sufficient to accurately predict relative energies of isomers or activation energies. rsc.org

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in determining the preferred geometries and electronic structures of polysulfide anions in various environments. mdpi.com For polysulfide radical anions (Sn•-), computations show that smaller members, such as S3•- and S4•-, tend to adopt open-chain structures. mdpi.com In contrast, larger radical anions with six or more sulfur atoms are predicted to be cyclic or quasi-cyclic, sometimes featuring one or two elongated bonds. rsc.orgbohrium.com

Solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM), play a crucial role in determining the most stable isomer. mdpi.com For the tetrasulfide radical anion (S4•-), for instance, calculations have examined both cis (C2v) and trans (C2h) isomers, finding that the cis form is favored in polar solvents. mdpi.combohrium.com The most elaborate calculations for the trisulfide radical anion (S3•-) confirm a C2v structure as the global minimum on the potential energy surface. rsc.org

Time-dependent DFT (TD-DFT) calculations are used to predict the electronic excitations and, consequently, the spectroscopic properties of these anions. bohrium.comnih.gov The reliability of these computational approaches is often validated by comparing predicted excitation energies for well-characterized species like S2•- and S3•- with experimental UV-visible spectra. mdpi.comnih.gov These studies have revealed a distinction in the nature of electronic transitions based on the anion's structure:

For smaller, acyclic anions (n = 2-4), the low-energy transitions are typically of a π → π* nature. bohrium.com

For larger, quasi-cyclic structures (n = 6-8), the excitations are better described as σ → σ* processes. bohrium.comnih.gov

These theoretical predictions are vital for interpreting experimental spectra, such as Raman and UV-visible spectroscopy, which are key techniques for identifying individual polysulfides in mixtures. rsc.orgontosight.ai The S–S bonds in polysulfides are strong Raman scatterers, making this a particularly useful characterization method. rsc.orgontosight.ai

Table 1: Calculated Spectroscopic and Structural Properties of Select Polysulfide Anions

This table presents theoretical data for polysulfide anions derived from quantum chemical calculations. Note that values can vary based on the computational method and basis set used.

Polysulfide AnionPropertyCalculated ValueMethod/Reference
[S3]•- StructureC2v (global minimum)MRCI, CCSD(T) rsc.org
UV-vis Absorption~617 nm (experimental, used for validation) rsc.org
[S4]•- (cis) StructureC2v (favored in polar solvents)DFT mdpi.combohrium.com
Electronic TransitionStrong absorption in near-IR, weaker band near 350 nmDFT mdpi.com
[S4]•- (trans) StructureC2hDFT mdpi.combohrium.com
[Li(THF)2S5]- Bond Lengths (S-S)210.6 pm, 212.1 pmB3LYP/6-31G(d) rsc.orgresearchgate.net
Bond Lengths (Li-S)245.5 pm, 247.4 pmB3LYP/6-31G(d) rsc.orgresearchgate.net
Vibrational Frequencies (S-S stretch)471, 463, 416 cm-1B3LYP/6-31G(d) rsc.org

Computational chemistry provides powerful tools for predicting the reactivity of polysulfide anions and elucidating their reaction mechanisms. Polysulfide radical anions are recognized as crucial, short-lived intermediates in the sulfur-sulfide redox cycle, a process relevant to fields ranging from geochemistry to alkali-metal-sulfur batteries. mdpi.combohrium.com

Theoretical studies have shed light on the interconversion of polysulfide dianions. One predicted important pathway is the nucleophilic attack of a smaller dianion on a larger radical monoanion, resulting in a formal exchange of sulfur atoms. rsc.org This highlights the complex equilibria that can exist in polysulfide solutions.

Mechanistic proposals for reactions involving polysulfides are often supported by computational evidence. For example, in the biologically significant reaction of persulfides with nitrite (B80452) to produce nitric oxide (NO), density functional theory calculations have supported the involvement of polysulfide intermediates. rsc.org In a related study, the reaction of the trisulfide radical anion (S3•-) with NO was investigated. The mechanism involves the homolytic dissociation of a larger dianion, such as the hexasulfide dianion ([S6]2-), to generate the S3•- radical, which then reacts to form the [SSNO]- anion. rsc.org

Computational studies can also help resolve mechanistic controversies. In some organic reactions with sulfur, debates have arisen over whether the mechanism is radical-based or concerted. Quantum chemical calculations can assess the feasibility of different proposed pathways and provide evidence to support one mechanism over another, emphasizing the need for direct evidence to confirm the involvement of polysulfide radical anions in any proposed mechanism. rsc.org

Table 2: Predicted Roles and Reactions of Polysulfide Anions from Computational Studies

This table summarizes key mechanistic insights and predicted reactivities for polysulfide anions based on theoretical calculations.

Polysulfide SpeciesPredicted Role / ReactionMechanistic InsightSource
Sn•- (general) Redox IntermediatesKey species in the S8 ↔ S2- redox processes, such as in Li-S batteries. mdpi.com
[Sx]2- + [Sy]•- Nucleophilic AttackInterconversion pathway for polysulfides via sulfur atom exchange. rsc.org
[S6]2- Radical PrecursorUndergoes homolytic dissociation to form two [S3]•- radical anions. rsc.org
[S3]•- Reactant with NOReacts with nitric oxide (NO) to generate the [SSNO]- anion. rsc.org
[Sn]2- Intermediates in Biological ChemistryInvolved in the production of NO from the reaction of persulfides with nitrite ions. rsc.org

Environmental Geochemistry and Remediation Applications

Heavy Metal Immobilization and Remediation Mechanisms

Calcium polysulfide serves as a robust agent for the immobilization of heavy metals in contaminated environments. sulviva.comalfa-chemistry.com When introduced into soil or groundwater, it dissociates into various sulfur compounds, including bisulfide and aqueous hydrogen sulfide (B99878). grauschemicals.comsulviva.comhepure.com These compounds then react with heavy metal ions, leading to their precipitation as less soluble metal sulfides. grauschemicals.com This process effectively reduces the mobility and bioavailability of metals such as lead, cadmium, copper, and zinc. sulviva.comnih.govgoldschmidt.info

The effectiveness of this compound has been demonstrated in various remediation projects over several decades. grauschemicals.com It is considered more stable and persistent in subsurface environments compared to other reductants. grauschemicals.com

A primary application of this compound in environmental remediation is the treatment of hexavalent chromium (Cr(VI)), a highly toxic and mobile contaminant. nih.govresearchgate.netnih.gov this compound effectively reduces Cr(VI) to the less toxic and less mobile trivalent chromium (Cr(III)). nih.govresearchgate.netnih.govmdpi.comepaosc.orgresearchgate.net This chemical reduction is a key mechanism for stabilizing chromium in contaminated soils and groundwater. researchgate.netny.gov The resulting Cr(III) then precipitates as chromium hydroxide (B78521) (Cr(OH)₃), which is stable under a wide range of geochemical conditions. hepure.commoleko.com This one-step reaction makes it an efficient treatment method. moleko.com

The general chemical reaction for the reduction of chromate (B82759) by this compound can be represented as: 2CrO₄²⁻ + 3CaS₅ + 10H⁺ ↔ 2Cr(OH)₃ + 15S + 3Ca²⁺ + 2H₂O researchgate.netclu-in.org

This process has been successfully applied at various contaminated sites, including Superfund sites, to reduce Cr(VI) concentrations in soil and groundwater to below maximum contaminant levels. clu-in.org

The reaction between this compound and chromate produces elemental sulfur and thiosulfate (B1220275) (S₂O₃²⁻) as major byproducts. researchgate.netnih.govresearchgate.net While thiosulfate itself does not directly reduce chromate under typical environmental pH conditions, its presence contributes to the long-term reducing capacity of treated soils. researchgate.netnih.gov In aerobic environments, polysulfide can oxidize to form thiosulfate. researchgate.netnih.gov

Research indicates that thiosulfate can be retained in the soil through sorption on iron oxides (below pH 8) or by forming precipitates such as lead thiosulfate (PbS₂O₃) in the presence of other contaminants. researchgate.netnih.gov This retention makes it available for other reactions that support sustained remediation. researchgate.netnih.gov

An additional mechanism for the sustained reduction of Cr(VI) in soils treated with this compound involves the production of ferrous iron (Fe(II)). hepure.comnih.gov It is hypothesized that thiosulfate, a byproduct of the primary reaction, can reduce solid-bound ferric iron (Fe(III)) naturally present in soils to ferrous iron under neutral pH conditions. researchgate.netnih.gov This newly formed ferrous iron is a potent reductant that can then reduce Cr(VI) to Cr(III). hepure.comclu-in.org This indirect pathway contributes to maintaining reductive conditions in the treated soil over extended periods. nih.gov

Unlike metal hydroxides, whose solubility is highly dependent on pH, metal sulfides remain insoluble over a broad pH range, typically between 5 and 9. grauschemicals.commoleko.com This makes sulfide precipitation a more robust and reliable method for long-term metal stabilization. grauschemicals.com

In the case of chromium, the remediation mechanism is different. Instead of forming a sulfide precipitate, the reduced Cr(III) precipitates as chromium hydroxide (Cr(OH)₃). hepure.commdpi.commoleko.com

Table 1: Metal Precipitation Mechanisms with this compound

Metal Precipitation Product Primary Mechanism
Lead (Pb) Lead Sulfide (PbS) hepure.com Sulfide Precipitation hepure.com
Cadmium (Cd) Cadmium Sulfide (CdS) hepure.com Sulfide Precipitation hepure.com
Copper (Cu) Copper Sulfide (CuS) hepure.com Sulfide Precipitation hepure.com
Zinc (Zn) Zinc Sulfide (ZnS) hepure.com Sulfide Precipitation hepure.com
Chromium (Cr) Chromium Hydroxide (Cr(OH)₃) hepure.commoleko.com Reduction and Hydroxide Precipitation hepure.commoleko.com
Nickel (Ni) Nickel Sulfide mdpi.com Sulfide Precipitation mdpi.com

The application of this compound has been proven effective for the in-situ stabilization of heavy metals in both soil and groundwater. mdpi.comny.gov By converting mobile and toxic metal species into insoluble and non-toxic precipitates, this compound reduces their leachability and bioavailability. nih.govny.gov

Studies have shown significant reductions in the concentrations of metals like lead, nickel, zinc, copper, and cadmium in soil solutions and groundwater following treatment with this compound. nih.govmdpi.com This method has been successfully used to remediate sites contaminated by industrial processes and has been identified by the US EPA as a suitable reagent for ISCR. grauschemicals.commdpi.com For example, at the Coast Wood Preserving Superfund site, injection of this compound has been used since 1999 to convert Cr(VI) to Cr(III) hydroxide, successfully lowering contaminant concentrations. clu-in.org Similarly, treatability tests in the 100-K Area of the Hanford Site demonstrated that this compound could effectively remediate hexavalent chromium in groundwater, creating a permeable reactive barrier for long-term treatment. clu-in.org

This re-dissolution is a significant consideration for in-situ groundwater remediation, where precise dosage control can be challenging. researchgate.netmdpi.com In contrast, lead has shown a high removal efficiency without the risk of re-dissolution even with excessive dosing. researchgate.netmdpi.com Studies have demonstrated near 100% removal of lead, with high stability of the resulting lead sulfide precipitate. mdpi.com However, for metals like zinc and copper, concentrations have been observed to increase significantly with higher doses of this compound due to complex formation. mdpi.com For instance, one study found that at higher dosages, about 95% of copper was re-dissolved into the aqueous solution. mdpi.com Similarly, cadmium has also shown re-dissolution at higher concentrations of this compound. mdpi.com

Table 2: Summary of Research Findings on Metal Re-dissolution with Excess this compound

Metal Re-dissolution Potential Observations
Lead (Pb) Low researchgate.netmdpi.com Removal rate is nearly 100% and does not cause re-dissolution with excessive dosing. mdpi.com
Nickel (Ni) High researchgate.netmdpi.com Forms complexes when this compound is in excess, leading to re-dissolution. mdpi.com
Zinc (Zn) High researchgate.netmdpi.com Re-dissolution rate reached 21.9% at a high dose in one study. mdpi.com
Copper (Cu) High researchgate.netmdpi.com Approximately 95% of copper was re-dissolved at a high dosage in one experiment. mdpi.com
Cadmium (Cd) High researchgate.netmdpi.com Re-dissolution occurs with increasing this compound dosage. mdpi.com
Chromium (Cr) Low mdpi.com Adding excessive this compound did not cause chromium concentrations to rebound. mdpi.com

Reduction of Hexavalent Chromium (Cr(VI)) to Trivalent Chromium (Cr(III))

Role in Natural Aquatic and Geochemical Systems

Polysulfides are naturally occurring intermediates in the sulfur cycle, found in a variety of environments from microbial mats to hydrothermal vents. nih.gov They are formed during the oxidation of sulfide and play a role in numerous geochemical processes, including the formation of pyrite (B73398) and the sulfidization of organic matter. nih.gov

The accurate measurement of polysulfides in environmental samples is challenging due to their reactivity, sensitivity to handling, and the complexity of their analysis. nih.gov Despite these difficulties, several analytical techniques have been developed to quantify total polysulfides or individual polysulfide species (Sn2-, where n typically ranges from 2 to 8).

Recent analytical advancements have improved the ability to determine polysulfide speciation and concentration in natural samples. nih.gov Methods often involve a derivatization step to stabilize the reactive polysulfide anions, followed by separation and detection. For instance, derivatization with methyl iodide or methyl trifluoromethanesulfonate (B1224126) converts polysulfides into more stable dimethylpolysulfanes, which can then be analyzed using gas or liquid chromatography. nih.govresearchgate.net

A comparison of common analytical methods for the determination of polysulfides in aqueous samples is presented below.

Analytical MethodPrincipleTypical Detection LimitReference(s)
HPLC-UV Derivatization followed by High-Performance Liquid Chromatography with Ultraviolet detection.15-70 nM for individual polysulfides nih.govacs.orgresearchgate.net
GC-MS Derivatization, headspace solid-phase microextraction, and Gas Chromatography-Mass Spectrometry.50-240 ng L-1 for dimethyl(poly)sulfides researchgate.net
HPLC-ICP-MS High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry.4.9 ppb - 1.5 ppm rsc.org
Direct UV Spectrophotometry Direct measurement of the UV absorbance of the bisulfide ion (HS⁻), which can be related to total sulfide.<1 µM acs.org
Colorimetric Methods Color change of a reagent in the presence of polysulfides.0.5 µM researchgate.net
Capillary Electrophoresis (CE) Separation of charged polysulfide ions based on their mobility in an electrical field.Qualitative to semi-quantitative google.com
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Polysulfides are key intermediates in the biogeochemical cycling of sulfur. They are involved in both the oxidative and reductive pathways of the sulfur cycle. caltech.edu For example, the oxidation of hydrogen sulfide (H₂S) can produce elemental sulfur (S₈), which then reacts with excess sulfide to form polysulfides. google.com These polysulfides can then be further oxidized to sulfate (B86663) or reduced back to sulfide. google.comcaltech.edu

In marine sediments, two primary pathways for pyrite (FeS₂) formation are recognized: the polysulfide pathway and the H₂S pathway. clu-in.org The polysulfide pathway is significant in environments where elemental sulfur is present. google.com Furthermore, polysulfides can act as both substrates and products of microbial metabolism, linking their cycling directly to biological activity. nih.gov For instance, certain anaerobic phototrophic bacteria can produce polysulfides during the oxidation of sulfide. nih.gov The rapid recycling of these sulfur intermediates is crucial, particularly in environments with low sulfate concentrations, as it creates shortcuts in the sulfur cycle. frtr.gov

Interactions with Geological Materials

This compound is used in environmental remediation due to its ability to act as a reducing agent, which facilitates the immobilization of certain contaminants in soil and groundwater. frtr.govresearchgate.net This application leverages the interaction of polysulfides with natural geological materials.

When injected into an aquifer, this compound can chemically reduce naturally occurring oxidized minerals. A key reaction is the reduction of ferric iron (Fe³⁺), which is commonly present in aquifer sediments as iron oxides and hydroxides, to ferrous iron (Fe²⁺). frtr.govbattelle.org The resulting Fe²⁺-bearing minerals create a reduced zone within the aquifer. This altered geochemical environment can then promote the reduction and subsequent immobilization of redox-sensitive contaminants that migrate through it. For example, mobile and toxic hexavalent chromium (Cr⁶⁺) can be reduced to the much less mobile and less toxic trivalent chromium (Cr³⁺) by the newly formed ferrous iron minerals. frtr.gov

The injection of this compound into the subsurface is a method used to create an in situ permeable reactive barrier (PRB). nih.govfrtr.govresearchgate.net A PRB is a zone created in the subsurface to intercept a contaminant plume and treat it as it flows through. By injecting this compound, a portion of the aquifer material is chemically reduced, forming a stationary reactive barrier that can continuously treat contaminants like hexavalent chromium in the groundwater. nih.govfrtr.gov

The effectiveness of this compound in creating these reactive barriers has been demonstrated in numerous treatability studies and field applications. It has proven useful for in situ remediation because it has sufficient mobility to be transported from the injection point to the target reaction zone, and it is reactive enough to reduce contaminants upon contact. battelle.org

Below are results from various studies on the use of this compound for the remediation of hexavalent chromium (Cr(VI)).

Study TypeInitial Cr(VI) ConcentrationThis compound DosageFinal Cr(VI) ConcentrationpHReference(s)
Bench & Pilot Scale Not specified2x stoichiometric requirementMet regulatory standards12 nih.govresearchgate.net
Field Pilot Test 910 mg/L (injection well)1,800 gallons of 29% solutionNon-detect (<0.1 mg/L)Not specified claire.co.uk
Field Pilot Test 170 mg/L (monitoring well)1,800 gallons of 29% solutionNon-detect (<0.1 mg/L)Not specified claire.co.uk
Field Trial 742-822 mg/kg (soil)0.5x - 0.8x laboratory dosage0.6-1.3 mg/kgNot specified battelle.org
Field Trial 62-80 mg/L (leachable)0.8x laboratory dosage<0.3 mg/LNot specified battelle.org
Laboratory Experiment ~12 mg/L10x stoichiometric requirement<0.1 mg/LNot specified
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Agricultural Chemistry: Mechanistic Insights

Fungicidal and Insecticidal Mechanisms of Action

Calcium polysulfide functions as a contact pesticide, meaning its effectiveness relies on its presence on the plant or pest surface. seedy.farm Its mode of action is multifaceted, acting directly and through its decomposition products. nih.govpublications.gc.ca The primary active component resulting from decomposition is elemental sulfur. nih.govpublications.gc.ca

The fungicidal and insecticidal properties of this compound are fundamentally linked to the reactivity of sulfur. Upon application, this compound decomposes, releasing elemental sulfur. nih.gov This sulfur interacts with various organic substances, leading to the formation of bioactive compounds. researchgate.net A key aspect of this mechanism is the disruption of metabolic processes in fungi and insects. seedy.farm

Research indicates that sulfur is absorbed by fungal cells, where it interferes with critical functions such as cellular respiration and the synthesis of essential proteins. seedy.farm This disruption inhibits fungal growth and prevents spore germination. seedy.farm The action mechanism involves sulfur's interaction with organic materials to create sulfides and pentatonic acid, which possess anti-microbial and anti-parasitic properties. researchgate.net

As an insecticide, particularly against scale insects and certain mites, the mechanism involves a physical and chemical interaction. This compound acts by softening the protective wax that covers these pests, compromising their defense and leading to their demise. nih.govpublications.gc.caucanr.edu

The compound's utility extends to broad anti-microbial and anti-parasitic applications. The formation of sulfides and pentatonic acid from the interaction of sulfur with organic matter is central to these activities. researchgate.net This chemical transformation yields compounds that are toxic to a range of microbes and parasites. researchgate.net

Elemental sulfur, released from this compound, is widely used in agriculture as both a fungicide and an acaricide (a substance that kills mites and ticks). researchgate.net The compound is effective for managing non-specific dermatoses and other skin conditions in animals that are responsive to sulfurated lime, highlighting its anti-parasitic capabilities. drugs.com Studies on polysulfides from other natural sources, such as garlic, have also pointed to a wide range of antibiotic properties, suggesting a fundamental bioactivity inherent to polysulfide structures. science.gov

Role as Agricultural Agrochemicals

This compound is a well-established agrochemical, valued for its dual role in pest control and potential influence on plant health. Its multi-site activity against fungi makes it a durable tool for disease management, as there is a low risk of pathogens developing resistance. regulations.govregulations.gov

This compound contributes to plant health by enhancing resistance to various diseases. alqawafel.com One primary way it achieves this is by forming a protective sulfur coating on plant stems and leaves, which can block the penetration of fungal hyphae. alqawafel.com This preventative barrier is particularly effective against diseases like powdery mildew. alqawafel.com

Studies have demonstrated the efficacy of this compound formulations in controlling significant plant pathogens. For instance, research on nano this compound showed it effectively suppressed fungal growth and disease severity in tomatoes. cabidigitallibrary.org Foliar application of nano this compound significantly reduced the severity of infections caused by Botrytis cinerea. cabidigitallibrary.org Similarly, soil application proved effective for controlling Fusarium oxysporum lycopersici. cabidigitallibrary.org

Table 1: Efficacy of Nano this compound on Tomato Pathogens Data sourced from a study on the antifungal activity of nano this compound. cabidigitallibrary.org

Pathogen Application Method Efficacy
Botrytis cinerea Foliar Application 82.46% - 82.60% reduction in disease severity
Fusarium oxysporum lycopersici Soil Application Effective suppression at 1-2% concentration

The established success of traditional sulfur compounds like this compound has spurred research into novel sulfur-containing agrochemicals. The introduction of sulfur atoms is a recognized strategy in modern agricultural chemistry for modulating the properties of new crop-protection compounds. researchgate.net In fact, over 30% of contemporary agrochemicals contain at least one sulfur atom. researchgate.net

Research is ongoing to develop new formulations, such as nano-encapsulated products and bionanofertilizers, which can offer slow and sustained release of agrochemicals for more precise application. cabidigitallibrary.orgresearchgate.net These explorations aim to enhance efficacy, improve plant growth, and contribute to more sustainable farming practices. researchgate.net The development of novel biosulfur formulations, distinct from the traditional mixture of calcium polysulfides in lime sulfur, represents a continuing effort to innovate sulfur-based agricultural products. google.com

Urease Inhibition Mechanisms

Beyond its role as a pesticide, this compound has been identified as an effective urease inhibitor. google.comgoogleapis.com Urease is a soil enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849), a process that can lead to significant nitrogen loss through ammonia volatilization. google.com By inhibiting urease activity, this compound helps to increase the efficiency of urea-containing fertilizers. google.comgoogleapis.com

The mechanism involves this compound slowing the rate at which urease transforms urea's amide nitrogen into ammonia. google.com This reduces nitrogen loss and improves its availability to crops. googleapis.com Research has shown a direct correlation between the dosage of this compound and the inhibition of soil urease activity. nih.gov The presence of the calcium ion is also thought to play a role in the inhibition mechanism. google.com

Table 2: Effect of this compound (CaSₓ) on Soil Urease Activity Data adapted from a study on the stabilizing effects of CaSₓ on polluted soil. nih.gov

CaSₓ Concentration Reduction in Urease Activity (at Day 0)
1% 12.74%
2% 18.79%
5% 70.03%

This inhibition of urease is a significant benefit, as it helps to ensure that nitrogen from fertilizers remains in the soil for plant uptake, thereby enhancing nutrient utilization. google.com

Analytical Methodologies for Calcium Polysulfide

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of calcium polysulfide, offering non-destructive methods to probe its electronic structure, vibrational modes, and elemental composition.

Ultraviolet-Visible (UV/Vis) spectroscopy is a valuable tool for identifying and quantifying the different polysulfide anions (Sn2-) present in aqueous solutions. The technique relies on the principle that different polysulfide chain lengths absorb light at distinct wavelengths.

In the analysis of polysulfide solutions, an Attenuated Total Reflectance (ATR) probe is often utilized, particularly for highly absorbing solutions, allowing for better spectral response in the lower wavelength region (down to 200 nm). electrochemsci.org Studies have identified the presence of four primary Sn2- species where 'n' ranges from 2 to 5. electrochemsci.org The UV/Vis spectrum of a polysulfide solution is characterized by multiple absorption peaks, each corresponding to a different polysulfide species or a combination thereof. For instance, research on sodium polysulfide solutions has identified a total of five distinct peaks. researchgate.net

Operando UV/Vis spectroscopy can be applied to monitor the dynamic changes in polysulfide concentrations during electrochemical processes, such as in metal-sulfur batteries. dlr.de This in-situ monitoring allows for the tracking of species like S8, S62-, and S42- as they form and interconvert. dlr.de Furthermore, spectrophotometric measurements at specific wavelengths, such as 295 nm, can be used to quantify the concentration of zero-valent sulfur atoms within the polysulfide chains. researchgate.net An isosbestic point, where the molar absorptivity of two or more species is the same, has been observed at 249 nm in hydrogen sulfide-polysulfide solutions; the absorption at this point is directly proportional to the total sulfur concentration. researchgate.net

Polysulfide/Sulfur SpeciesReported Absorbance Peak (nm)Reference
S8~260-280 dlr.de
S62-~330, ~410 dlr.de
S42-~360 dlr.de
General Polysulfides (Sn2-)230, 285, 335, 370, 430 researchgate.net

Raman spectroscopy serves as a powerful technique for the structural identification of this compound and its components. It is a vibrational spectroscopy method that provides a unique chemical fingerprint of a material, making it highly sensitive to changes in crystal structure and chemical bonding. mdpi.com

This technique is particularly effective for differentiating between various crystalline forms, or polymorphs, of a compound, complementing data obtained from X-ray diffraction. spectroscopyonline.com In the context of this compound, Raman spectroscopy can be used to identify the calcium sulfide (B99878) (CaS) component. Studies utilizing time-gated Raman spectroscopy on synthetic samples containing CaS have identified a characteristic and intense Raman peak for CaS at approximately 157 cm-1. mdpi.comresearchgate.net The relative intensities of such characteristic peaks can be used to estimate the phase content in a mixed sample. mdpi.comresearchgate.net

Furthermore, theoretical calculations of Raman spectra for different polysulfide species (e.g., S62-, S6-, S3•-) demonstrate that each species has a distinct spectral signature. researchgate.net This allows for the structural identification of the various polysulfide anions that may be present in a this compound sample.

Compound/SpeciesCharacteristic Raman Peak (cm-1)Reference
Calcium Sulfide (CaS)157 mdpi.com
Calculated S62-~180, ~220, ~400, ~460 researchgate.net
Calculated S3•-~540 researchgate.net

X-ray Absorption Near Edge Structure (XANES) spectroscopy, specifically at the sulfur K-edge, is a premier, non-destructive technique for determining the chemical speciation of sulfur in complex materials. nih.govarizona.edu The energy of the S K-edge absorption peak is highly sensitive to the oxidation state of the sulfur atom. The edge position shifts to higher energies as the oxidation state increases, providing a "chemical ruler" that ranges from approximately 2469 eV for sulfides (-2 oxidation state) to over 2482 eV for sulfates (+6 oxidation state). arizona.edu

For polysulfides, XANES provides even more detailed structural information. The spectra of polysulfide chains exhibit two primary features: a "pre-edge" peak and a "main-edge" peak. acs.org The pre-edge feature, appearing at a lower energy (around 2471 eV), is attributed to the terminal sulfur atoms in the chain, while the main-edge feature at a higher energy (around 2473 eV) corresponds to the internal sulfur atoms. acs.org The ratio of the intensities of these two peaks can be correlated to the average chain length of the polysulfide anions in the sample. This makes XANES an exceptionally powerful tool for distinguishing between different polysulfide species and understanding the sulfur chemistry within this compound.

Sulfur SpeciesS K-edge Energy Feature (eV)DescriptionReference
Sulfide (e.g., CaS)~2470Main absorption edge arizona.edu
Polysulfide (Terminal S)~2471Pre-edge peak acs.org
Polysulfide (Internal S)~2473Main-edge peak acs.org
Sulfate (B86663) (e.g., CaSO4)~2482Main absorption edge arizona.eduresearchgate.net

X-ray diffraction (XRD) is the definitive analytical technique for investigating the crystalline structure of materials. anton-paar.com It is widely used for phase identification, the determination of unit cell dimensions, and the detailed analysis of atomic arrangements within a crystal lattice. opengeology.org The fundamental principle is Bragg's Law, which relates the wavelength of incident X-rays, the angle of diffraction, and the spacing between atomic planes in the crystal. anton-paar.com

For this compound, powder X-ray diffraction (PXRD) is the most common application. opengeology.org A powdered sample containing randomly oriented crystallites is exposed to an X-ray beam, producing a characteristic diffraction pattern of peaks at specific angles (2θ). This pattern serves as a fingerprint for the crystalline phases present. By comparing the experimental pattern to reference patterns in databases, such as that for oldhamite (the mineral form of CaS), the crystalline components of the sample can be identified. researchgate.net XRD is crucial for confirming the presence of CaS within a this compound mixture, assessing the sample's phase purity, and detecting any crystalline impurities or degradation products.

ParameterInformation Obtained from XRD
Peak Position (2θ)Provides d-spacing (interplanar spacing) via Bragg's Law, used for phase identification.
Peak IntensityRelates to the arrangement of atoms within the crystal structure; used in quantitative phase analysis.
Peak BroadeningCan be used to estimate crystallite size and lattice strain.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. mdpi.comresearchgate.net This makes it an ideal tool for studying the surface chemistry of this compound and its interactions with other materials, such as in adsorption studies. researchgate.net

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment (oxidation state). For this compound, analysis of the S 2p and Ca 2p core level spectra is of primary interest. The S 2p spectrum can be deconvoluted to distinguish between different sulfur species, such as monosulfide (S2-), disulfide (S22-), and longer polysulfide chains (Sn2-), based on slight shifts in their binding energies. researchgate.net This capability is critical for understanding surface reactions, degradation mechanisms, and the nature of adsorbed polysulfide layers on various substrates. core.ac.uk

Sulfur SpeciesTypical S 2p3/2 Binding Energy (eV)Reference
Monosulfide (S2-)~160.5 - 162.0 mdpi.com
Polysulfide (Sn2-)~163.0 - 164.0 mdpi.com
Elemental Sulfur (S8)~164.0 - 164.5 mdpi.com
Sulfite (B76179) (SO32-)~166.0 - 167.5 mdpi.com
Sulfate (SO42-)~168.0 - 170.0 mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that probes the local magnetic fields around atomic nuclei, providing detailed information about molecular structure, dynamics, and the coordination environment of ions. While not as commonly applied to this compound as other methods, it offers unique analytical potential.

Two isotopes are of particular interest: 43Ca and 33S. 43Ca NMR can provide direct insight into the coordination and chemical environment of the calcium ions. However, 43Ca NMR faces significant challenges due to the isotope's very low natural abundance (0.135%) and its quadrupolar nature, which can lead to broad spectral lines. nih.gov Despite these difficulties, advanced techniques such as Dynamic Nuclear Polarization (DNP) can enhance the signal, making it possible to study Ca2+ complexation. nih.gov

33S NMR can, in principle, be used to characterize the different sulfur environments within the polysulfide chains. Like 43Ca, 33S is a low-sensitivity, quadrupolar nucleus, which makes its application challenging. mdpi.com An alternative approach involves using 1H NMR to indirectly study the behavior of polysulfides. For example, in-situ NMR microimaging has been used to visualize the dissolution of lithium polysulfides in battery electrolytes by observing the effect of paramagnetic polysulfide radical species on the NMR signal of the solvent. elsevierpure.com A similar approach could potentially be used to monitor the behavior of this compound in solution.

Chromatographic and Mass Spectrometric Approaches

Chromatographic and mass spectrometric techniques are powerful tools for the detailed analysis of this compound solutions, enabling the separation, identification, and quantification of various sulfur species. These methods are particularly valuable due to the complex and dynamic nature of polysulfide mixtures, which can contain a range of polysulfide chain lengths (Sx2-) as well as other sulfur-containing anions.

Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile compounds. However, polysulfides are ionic and non-volatile, necessitating a chemical modification step known as derivatization prior to analysis. emerypharma.comresearchgate.net Derivatization converts the non-volatile polysulfide ions into volatile derivatives that can be separated by gas chromatography and subsequently identified by mass spectrometry. emerypharma.comresearchgate.net This process typically involves alkylation, such as methylation, which transforms the ionic polysulfides into neutral, more volatile compounds suitable for GC analysis. researchgate.net

Research has utilized GC-MS to analyze for polysulfides and their decomposition product, sulfide, in biological samples. echemi.com In one study, after oral administration of a this compound-containing agent to rats, polysulfides and sulfide were analyzed by GC and GC-MS. echemi.com This required a derivatization step to make the sulfur species amenable to gas chromatographic separation. echemi.comnih.gov The derivatized sulfide can be identified and quantified, providing a means to trace the distribution of these compounds in various tissues. echemi.com For instance, ethenesulfonyl fluoride (B91410) (ESF) has been proposed as a derivatizing reagent for the GC-MS analysis of the sulfide ion in whole blood, simplifying previous protocols that used reagents like pentafluorobenzyl bromide (PFBBr). nih.gov

The mass spectrometer detects the derivatized analytes as they elute from the GC column, providing a mass spectrum that serves as a molecular fingerprint, allowing for definitive identification and quantification. emerypharma.com

Parameter Description Relevance to this compound Analysis
Principle Separation of volatile compounds followed by mass-based detection.Polysulfides are non-volatile and require chemical derivatization (e.g., alkylation) to become volatile for analysis. emerypharma.comresearchgate.net
Derivatization Chemical modification to increase volatility and thermal stability.Essential for converting ionic polysulfides (CaSx) into analyzable neutral species. researchgate.net
Application Identification and quantification of specific sulfur species.Used to detect and measure polysulfides and sulfide in biological matrices after administration of this compound. echemi.com
Example Reagent Ethenesulfonyl fluoride (ESF)A derivatizing reagent used for the analysis of sulfide ions by GC-MS. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Aqueous Polysulfide Solutions

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of ionic and non-volatile compounds directly from solution. researchgate.netnih.gov It allows for the transfer of ions from a liquid phase to a gas phase with minimal fragmentation, making it ideal for studying the speciation of polysulfides in aqueous solutions. nih.govbgu.ac.il

Studies using ESI-ion trap and ESI-time of flight (TOF) mass spectrometry have successfully investigated the distribution of polysulfide species (Sn2-) in aqueous solutions across a range of pH levels. researchgate.netbgu.ac.il A significant finding from this research was the detection of larger polysulfide anions, such as heptasulfide (S72-), octasulfide (S82-), and nonasulfide (S92-), which had not been previously reported in aqueous solutions based on other methods like UV spectroscopy. researchgate.netbgu.ac.il The observed distribution of these species was found to be substantially different from those calculated based on thermodynamic coefficients derived from older spectroscopic methods. bgu.ac.il

ESI-MS can be operated in negative ion mode to directly detect the polysulfide anions. researchgate.net The technique is highly sensitive, allowing for the analysis of species at low concentrations. nih.gov When coupled with High-Performance Liquid Chromatography (HPLC), as in HPLC-ESI/MS, it provides a powerful method for separating different polysulfide species before their detection and quantification. smolecule.comrsc.org This hyphenated technique can overcome matrix effects and provide detailed information on the molecular weight distributions of polysulfides in complex mixtures. smolecule.com

Detected Polysulfide Species (ESI-MS) pH Range of Observation Significance
Heptasulfide (S72-)6 to 11Previously unreported in aqueous solutions by other methods. researchgate.netbgu.ac.il
Octasulfide (S82-)6 to 11Demonstrates ESI-MS capability to detect higher mass polysulfides. researchgate.netbgu.ac.il
Nonasulfide (S92-)6 to 11Provides a more accurate picture of polysulfide speciation in solution. researchgate.netbgu.ac.il

Electrochemical and Titrimetric Methods

Electrochemical and titrimetric methods are classical analytical techniques that provide quantitative information about the total amount of specific substances in a sample. These methods are often used for bulk analysis of this compound solutions to determine the concentration of key components like sulfide and thiosulfate (B1220275).

Determination of Sulfide and Thiosulfate Content

The analysis of sulfide and thiosulfate is crucial as they are significant components of this compound solutions; thiosulfate is a common by-product of the synthesis process.

Titrimetric methods offer a reliable way to quantify sulfide content. One common approach is the iodometric titration. epa.gov In this method, a sample containing sulfide is reacted with a known excess amount of iodine, which oxidizes the sulfide. The remaining, unreacted iodine is then titrated with a standard solution of sodium thiosulfate or phenyl arsine oxide. epa.gov The disappearance of the blue color of a starch indicator signals the endpoint of the titration. This allows for the calculation of the amount of iodine that reacted with the sulfide, and thus the original sulfide concentration. epa.gov This method, however, can be subject to interferences from other reducing substances that might be present in the sample, such as sulfite and certain organic compounds. epa.gov

A photocolorimetric method has also been developed for the rapid determination of sulfide ions in this compound solutions. researchgate.net This technique is based on measuring the optical density (absorbance) of the solution, which is proportional to the concentration of the colored polysulfide ions. researchgate.net The results from this rapid method have been confirmed by independent titrimetric analysis, demonstrating its reliability for monitoring industrial solutions. researchgate.netresearchgate.net

Ion chromatography is another powerful technique for determining the content of various sulfur-containing anions, including sulfide, thiosulfate, and sulfite, within a polysulfide matrix. thermofisher.com The method involves separating the anions on a chromatography column followed by detection, often using suppressed conductivity. thermofisher.com However, the instability of the polysulfide solution can complicate direct analysis, often requiring specific sample pretreatment steps to remove the polysulfide matrix and stabilize the analytes of interest. thermofisher.com

Micro-analytical Techniques

Micro-analytical techniques provide elemental and chemical information at a microscopic scale, offering insights into the spatial distribution and association of different elements within a sample.

Micro-X-ray Fluorescence (μXRF) for Elemental Association

Micro-X-ray fluorescence (μXRF) is a non-destructive elemental analysis technique that uses a focused X-ray beam to excite atoms in a sample, causing them to emit characteristic fluorescent X-rays. xos.comusgs.gov The energy of these emitted X-rays is unique to each element, allowing for the determination of the elemental composition of a very small area on the sample. xos.comri.se By scanning the beam across the sample, it is possible to generate elemental maps that show the spatial distribution of elements like calcium, sulfur, and others. ri.se

In the context of this compound, μXRF has been a valuable tool for studying its reactions in environmental applications, such as the remediation of contaminated soils. nih.govnih.gov For instance, synchrotron-based μXRF analyses have been used to investigate the fate of sulfur species when this compound is used to treat soil contaminated with hexavalent chromium. nih.govnih.gov

These studies have revealed important associations between elements at the micro-scale. For example, μXRF analysis indicated a close spatial association between lead (Pb) and thiosulfate in treated soil, suggesting the formation of lead thiosulfate (PbS2O3) as a potential sink for the thiosulfate. nih.gov This level of detail on elemental co-localization is difficult to achieve with bulk analytical methods and is crucial for understanding the complex chemical reactions occurring in such systems. nih.gov The technique can provide qualitative and semi-quantitative information on the elemental composition and distribution within a sample with a spatial resolution as small as tens of micrometers. xos.comri.se

Technique Information Provided Application in this compound Research
Micro-X-ray Fluorescence (μXRF) Elemental composition and spatial distribution at the micro-scale. xos.comri.seMapping the distribution of sulfur, calcium, and other elements in soil treated with this compound. nih.gov
Key Finding Elemental association.Revealed a close spatial association between lead and thiosulfate in a treated soil matrix, indicating the formation of new mineral phases. nih.gov
Advantages Non-destructive, high spatial resolution, requires minimal sample preparation. researchgate.netAllows for the in-situ investigation of reaction products and elemental redistribution without altering the sample's chemical structure.

Advanced Materials Science Applications of Polysulfides

Energy Storage Systems

Calcium polysulfide is emerging as a compound of interest in the development of next-generation energy storage systems, particularly in the context of overcoming challenges in high-energy-density batteries. Its unique chemical properties are being explored to enhance the performance and longevity of lithium-sulfur (Li-S) and calcium-sulfur (Ca-S) batteries. Researchers are investigating its role in mitigating the detrimental effects of polysulfide shuttling, a primary cause of capacity degradation in sulfur-based batteries.

In Li-S batteries, the addition of calcium ions (Ca²⁺) into the electrolyte has been identified as a promising strategy to address the inherent challenges of the technology. While not forming a bulk this compound material in the initial state, the introduction of calcium sources leads to the in-situ formation and reaction of calcium-sulfur species during the battery's operation. This approach judiciously integrates calcium-sulfur chemistry into the existing lithium-sulfur framework to improve stability and energy density.

The primary obstacle in the commercialization of Li-S batteries is the "polysulfide shuttle" effect. mdpi.comresearchgate.netrsc.org During the discharge process, elemental sulfur is reduced at the cathode, forming a series of soluble lithium polysulfide intermediates (Li₂Sₓ, where 4 ≤ x ≤ 8). These intermediates can dissolve into the liquid electrolyte and migrate to the lithium metal anode. mdpi.com At the anode, they are reduced to lower-order insoluble sulfides (Li₂S₂/Li₂S), which can deposit on the anode surface. mdpi.com Simultaneously, during the charging process, these lower-order sulfides can be reoxidized at the cathode. This continuous migration and reaction of polysulfides between the two electrodes creates a parasitic current loop, leading to several detrimental outcomes:

Rapid capacity fading: The active sulfur material is progressively lost from the cathode. mdpi.com

Low Coulombic efficiency: A portion of the charging current is consumed by the shuttle process rather than by charging the battery.

Corrosion of the lithium anode: The reaction with polysulfides degrades the anode and the solid electrolyte interphase (SEI) layer.

This shuttle mechanism is a major contributor to the poor cycle life and high self-discharge rates commonly observed in conventional Li-S cells. researchgate.net

A key strategy for managing polysulfide shuttling involves the use of a small amount of a Lewis acidic calcium cation (Ca²⁺) as an additive in the electrolyte of Li-S batteries. Due to its strong Lewis acidity, Ca²⁺ readily interacts with the dissolved lithium polysulfides (LiPSs).

This interaction triggers a chemical conversion, transforming the soluble LiPSs into solid calcium sulfide (B99878) (CaS) and elemental sulfur (S₈). This conversion effectively immobilizes the sulfur species, preventing them from shuttling to the anode. The process prevents "electrolyte jamming" caused by high concentrations of LiPSs, mitigates the shuttle effect, and reduces corrosion of the lithium anode.

Furthermore, the in-situ formed CaS acts as a catalyst for the reduction reaction of the remaining LiPSs. During the battery's charging cycle, the CaS can be electrochemically oxidized, thereby rejuvenating the Ca²⁺ ions in the electrolyte. This enables a sustainable and reversible interconversion between Ca²⁺ and CaS throughout cycling, offering a durable solution to the polysulfide shuttle problem.

The introduction of different ions and the alteration of polysulfide concentration can significantly impact the electrolyte's properties. Generally, in Li-S batteries, the dissolution of polysulfides increases the viscosity of the electrolyte, which can reduce the transport rate of lithium ions. While specific studies on the ionic conductivity of pure this compound solutions in battery electrolytes are limited, research on Ca-S and Ca²⁺-modified Li-S systems provides relevant insights.

In Ca-S battery research, it has been noted that the presence of Li⁺ ions in a calcium-based electrolyte facilitates ionic charge transfer both within the electrolyte and across the solid electrolyte interphase layer. This leads to a reduction in both interfacial and bulk impedance of the battery. Conversely, the divalent nature of Ca²⁺ ions and their larger hydrated ionic radius compared to monovalent ions like Li⁺ or K⁺ can lead to lower transmembrane ionic conductance. acs.org The management of polysulfide concentration through the addition of Ca²⁺, by converting soluble LiPSs to solid CaS, can prevent the excessive viscosity increase, thereby indirectly supporting better ionic transport and rate capability.

Performance of Li-S Pouch Cells with Ca²⁺ Additive
ParameterValueConditionsCapacity Retention
Energy Density493 Wh kg⁻¹E/S Ratio: 2.4 μL mg⁻¹; Discharge: 1 mA cm⁻²70% at 220 cycles
Energy Density346 Wh kg⁻¹E/S Ratio: 2.9 μL mg⁻¹; Discharge: 1.0 C (2 mA cm⁻²)77% at 360 cycles

An alternative approach to mitigate polysulfide dissolution is to use cathode materials where sulfur is chemically bonded within a polymer structure. Carbon polysulfide polymers are a class of materials synthesized for this purpose. science.govxmu.edu.cnnih.gov In these polymers, sulfur is not present in its elemental form (S₈) but is part of long polysulfide chains (Sₓ) that are covalently bonded to a carbon backbone (C-S bonds). xmu.edu.cnnih.govresearchgate.net

This chemical bonding strategy offers several advantages:

Inhibition of the Shuttle Effect: The strong C-S bonds prevent the sulfur from dissolving into the electrolyte as polysulfide intermediates. xmu.edu.cnnih.gov

Enhanced Conductivity: The presence of a carbon framework and π electrons within the polymer structure can enhance the transfer of electrons and Li⁺ ions, improving the material's conductivity compared to elemental sulfur. science.govxmu.edu.cn

Structural Stability: The polymer matrix can help accommodate the volume changes that occur during the lithiation and delithiation of sulfur.

While extensive research has been conducted on sulfur-rich carbon polysulfide polymers for Li-S batteries, specific studies detailing the synthesis or application of carbon this compound polymers for this purpose are not prominent in the available scientific literature. The focus has primarily been on creating stable sulfur-carbon bonds to immobilize sulfur species in a general sense. science.govxmu.edu.cnnih.govresearchgate.netglobethesis.com

A novel strategy to control the transport of polysulfides involves the application of an external magnetic field. nih.govcsic.es This approach is not based on the intrinsic magnetic properties of polysulfides themselves, but on the introduction of magnetic nanoparticles into the battery's catholyte (a liquid cathode). nih.govresearchgate.net

In a typical setup, superparamagnetic nanoparticles, such as iron oxides, are mixed with the lithium polysulfide electrolyte. nih.govresearchgate.net When an external magnetic field is applied, these nanoparticles are attracted towards the magnet. This attraction concentrates the polysulfide molecules, which are associated with the nanoparticles, near the current collector. researchgate.net This magnetic confinement offers two primary benefits:

Minimized Shuttle Effect: By keeping the polysulfides localized at the cathode, their migration to the anode is physically hindered, which enhances Coulombic efficiency. nih.gov

Maximized Utilization: The concentration of the active material near the current collector improves its utilization during the electrochemical reactions, leading to enhanced energy density. nih.govresearchgate.net

This concept has been demonstrated as a proof-of-concept for lithium-polysulfide systems, where the catholyte behaves like a ferrofluid that can be controlled by the magnetic field. nih.gov However, the application of this magnetic control strategy specifically to systems involving this compound has not been reported in the reviewed literature. The research to date has focused on leveraging this principle for lithium-sulfur battery chemistries. nih.govcsic.esresearchgate.netresearchgate.net

Role in Lithium-Sulfur (Li-S) Batteries

Functional Materials Development

While the broader class of organic polysulfide polymers and oligomers are noted for their self-healing capabilities, specific research detailing the use of inorganic this compound for creating self-healing materials is not prominent in publicly available literature. The self-healing properties in polysulfide-based materials, such as sealants, are attributed to the presence of disulfide bonds within their chemical structure. science.gov

The mechanism behind the self-healing properties of polysulfide-based materials is the dynamic and reversible nature of disulfide bonds (S-S). science.gov These covalent bonds can undergo exchange reactions, particularly under moderate thermal stimulus. This allows the material to repair damage; when a fracture occurs, the disulfide bonds at the interface can rearrange and reform, restoring a significant portion of the material's original mechanical properties, such as tensile strength and elongation. science.gov This dynamic covalent chemistry allows for the reprocessing and reshaping of the material, contributing to the development of sustainable and durable sealants and elastomers. science.gov

This compound solutions are effectively used to impart water-repellent properties to porous building materials like concrete and aerated concrete. nanobuild.ru The method involves impregnating the material with an aqueous solution of this compound. This solution penetrates into the fine pores and capillaries of the concrete. nanobuild.ru

Upon drying, the this compound molecules decompose, forming a stable, water-insoluble (hydrophobic) nanoscale layer on the surface of the pores. nanobuild.ruoaji.net This treatment leads to significant hydrophobization, preventing water from penetrating the material, which can enhance its durability and resistance to weathering and chemical attack. nanobuild.ruoaji.net The resulting surfaces can exhibit contact angles characteristic of superhydrophobic materials. nanobuild.ru

The water-repellent properties imparted by this compound treatment stem from the in-situ formation of a nanocomposite layer within the material's pores. nanobuild.ru As the impregnating solution dries, the this compound breaks down, leading to the crystallization and deposition of sulfur nanoparticles. oaji.net Research has shown that these nanoparticles are the primary agent of hydrophobization. oaji.net

X-ray phase analysis has determined the composition of the protective layer formed on concrete surfaces. It consists predominantly of sulfur nanoparticles, along with nanoparticles of calcium carbonate in two crystalline forms: vaterite and calcite. nanobuild.ru The average size of the sulfur nanoparticles formed has been measured to be around 20 nm. oaji.net This nanoscale coating effectively lines the pores, creating a durable, water-repellent barrier. oaji.netnanobuild.ru

Table 1: Composition of Hydrophobic Layer Formed from this compound on Concrete

ComponentPercentage by Weight
Sulfur Nanoparticles65%
Vaterite (Calcium Carbonate)21%
Calcite (Calcium Carbonate)13%
Data sourced from X-ray phase analysis of the protective layer. nanobuild.ru

Table 2: Effect of this compound Treatment on Water Absorption of Concrete Materials

Material / ProductInitial Water Absorption (%)Treatment MethodFinal Water Absorption (%)
Concrete Curb5.4%Spraying3.1%
Concrete Curb5.4%Immersion1.5%
Concrete Curb5.4%Immersion with Pre-vacuuming0.9%
Concrete Pipe5.8%Spraying3.5%
Concrete Pipe5.8%Immersion2.0%
Concrete Pipe5.8%Immersion with Pre-vacuuming0.8%
Aerated Concrete35% (approx.)Immersion (Solution Density 1.25 g/cm³)6%
Aerated Concrete35% (approx.)Immersion with Pre-vacuuming (Solution Density 1.25 g/cm³)1.8% (approx.)
Data compiled from studies on concrete product hydrophobization. nanobuild.ruoaji.net

Water-Repellent Coatings and Hydrophobization (e.g., Concrete Impregnation)

Other Emerging Applications

A specific example involving calcium is Calcium Lanthanum Sulfide (CaLa₂S₄ or CLS). spiedigitallibrary.orgspiedigitallibrary.org This ceramic material is under development for use as a window and dome material in long-wavelength infrared (LWIR) applications. spiedigitallibrary.org CLS is noted for its wide transmission range, high refractive index, and desirable thermo-optic properties. ucf.edu Research has focused on improving its optical quality and fracture strength to overcome challenges related to synthesis and fabrication, such as oxygen impurities and scattering, to realize its potential in advanced IR optical systems. spiedigitallibrary.orgspiedigitallibrary.orgucf.eduucf.edu

Separation Science for Metal Removal

This compound has emerged as a significant compound in the field of separation science, particularly for the removal of heavy metals from contaminated water sources such as industrial wastewater and groundwater. nih.govsulviva.com Its efficacy stems from its ability to precipitate a wide range of dissolved metals as highly insoluble metal sulfides, thereby facilitating their separation from the aqueous phase. sulviva.comgrauschemicals.com This method is considered an environmentally friendly and cost-effective alternative to traditional treatment techniques. sulviva.com

The primary mechanism of action involves the dissociation of this compound in water into various sulfur anions, including bisulfide and aqueous hydrogen sulfide. grauschemicals.comindependentchemical.com These sulfur species then react with dissolved heavy metal ions to form stable and sparingly soluble metal sulfide precipitates. grauschemicals.comindependentchemical.com This process is effective for a variety of metals, including cadmium, copper, lead, nickel, and zinc. sulviva.com

A notable exception to this precipitation mechanism is the removal of chromium. This compound first reduces toxic hexavalent chromium (Cr(VI)) to the less harmful trivalent chromium (Cr(III)). nih.govgrauschemicals.com Subsequently, the trivalent chromium precipitates as chromium hydroxide (B78521). grauschemicals.comindependentchemical.com This dual-action capability makes this compound a versatile agent for treating complex waste streams containing multiple metal contaminants.

One of the key advantages of using this compound is the extremely low solubility of the resulting metal sulfides over a broad pH range, typically between 7 and 10 for optimal results. grauschemicals.com This characteristic ensures that the precipitated metals are less likely to re-dissolve into the water, leading to lower effluent concentrations compared to precipitation with hydroxides, whose solubility is more pH-dependent. grauschemicals.commoleko.com Furthermore, this compound can effectively break down and precipitate chelated or complexed metals without the need for pre-treatment. sulviva.comgrauschemicals.com The resulting metal sulfide sludge also exhibits better settling and dewatering properties, which can reduce the volume of sludge and subsequent disposal costs. sulviva.comgrauschemicals.com

Detailed Research Findings

Numerous studies have demonstrated the high efficiency of this compound in removing heavy metals from aqueous solutions. Research has shown that it can effectively remediate groundwater contaminated with cadmium and zinc, with removal efficiencies exceeding 99% under optimized conditions. confex.com The preferential precipitation of cadmium sulfide over zinc sulfide has been observed, which is attributed to the lower solubility of cadmium sulfide. nih.gov

Investigations into the removal of other heavy metals have also yielded positive results. For lead, removal rates of nearly 100% have been achieved, with the resulting lead sulfide precipitate showing high stability and a low potential for re-dissolution. mdpi.com However, for metals such as nickel, zinc, and copper, while high removal efficiencies can be attained within an optimal dosage range, excessive application of this compound can lead to the formation of complexes and subsequent re-dissolution of the precipitated metals. mdpi.com

The following tables present a summary of research findings on the removal of various heavy metals using this compound, highlighting the removal efficiencies and the conditions under which they were achieved.

Table 1: Removal Efficiency of Cadmium and Zinc by this compound

Metal IonInitial Concentration (mg/L)This compound to Metal Ion Ratio (w/w)Removal Efficiency (%)Reference
Cadmium (Cd²⁺)Not Specified1.45>99.5 nih.gov
Zinc (Zn²⁺)Not Specified2.50>99.5 nih.gov
Cadmium (Cd²⁺) & Zinc (Zn²⁺)Not SpecifiedNot Specified>99 confex.com

This table illustrates the high removal efficiency of this compound for cadmium and zinc from contaminated water.

Table 2: Removal Efficiency of Various Heavy Metals by this compound

Metal IonInitial Concentration (mg/L)This compound Dosage (Volume Ratio of CaSₓ to Groundwater)Removal Efficiency (%)ObservationsReference
Lead (Pb²⁺)100>1/1200~100High stability, low re-dissolution mdpi.com
Copper (Cu²⁺)1001/400~100Re-dissolution at higher dosages mdpi.com
Copper (Cu²⁺)51/8000~45.3Lower efficiency at lower concentrations mdpi.com
Zinc (Zn²⁺)51/8000~98.8Re-dissolution at higher dosages mdpi.com
Nickel (Ni²⁺)Not SpecifiedNot SpecifiedHigh within appropriate dosage rangeRe-dissolution at higher dosages mdpi.com
Cadmium (Cd²⁺)Not SpecifiedNot SpecifiedHigh within appropriate dosage rangeRe-dissolution at higher dosages mdpi.com

This table provides a comparative overview of the removal efficiency of this compound for different heavy metals, indicating the importance of dosage control for certain metals to prevent re-dissolution.

Table 3: Solubility Products of Metal Sulfides

Metal SulfideFormulaSolubility Product (Ksp)Reference
Cadmium SulfideCdS8.0 x 10⁻²⁷ confex.com
Zinc SulfideZnS1.0 x 10⁻²⁵ confex.com
Manganese SulfideMnS1.0 x 10⁻¹⁵ confex.com
Magnesium SulfideMgS1.8 x 10⁻⁶ confex.com

This table highlights the low solubility of metal sulfides, which is a key factor in the effectiveness of this compound for heavy metal removal. The lower the Ksp value, the lower the solubility of the compound.

Future Research Directions and Unresolved Questions

Development of Advanced Theoretical Models and Simulations

Advanced theoretical models and computational simulations represent a powerful tool for understanding and predicting the behavior of calcium polysulfide at a molecular level. Recent work has utilized ab initio structure prediction simulations and swarm intelligence algorithms to explore the Ca-S system, leading to the theoretical prediction and subsequent synthesis of novel polysulfide structures like tetragonal I4/mcm-CaS₂ and P-42₁m-CaS₃ under high pressure. aps.orgresearchgate.net These computational approaches can provide key insights into the thermodynamic stability, electronic properties, and potential reaction pathways of various this compound species. aps.org Further development of these models could help in designing new polysulfides with tailored properties and in simulating their interactions within complex environmental systems, thereby guiding experimental work and accelerating the discovery of new applications. aps.orgresearchgate.net

Novel Synthetic Routes for Tailored this compound Structures

Traditionally, this compound is synthesized by reacting calcium hydroxide (B78521) with sulfur in an aqueous solution. proquest.com However, this method can result in the formation of by-products like calcium thiosulfate (B1220275). Research into novel synthetic routes is crucial for producing this compound with specific chain lengths (the 'x' in CaSₓ) and higher purity, which could lead to enhanced reactivity and efficiency. High-pressure, high-temperature experimental work has already proven successful in synthesizing previously unobserved structures such as CaS₂ and CaS₃. aps.orgresearchgate.net Another innovative approach involves the use of hydrogen sulfide (B99878) gas bubbled through a reaction mass of calcium oxide and elemental sulfur, which allows the synthesis to proceed under milder conditions (50-80°C) and reduces the formation of by-products. google.com Exploring these and other unconventional synthetic methods will be key to creating tailored this compound structures for specific applications. aps.org

Long-term Stability and Environmental Fate Considerations

While this compound is known to degrade in water to form calcium hydroxide and sulfur, its long-term stability and the ultimate fate of its degradation products in various environmental compartments warrant further investigation. amazonaws.com The persistence of the degradation products is considered high, which is linked to the compound's mode of action. amazonaws.com Key questions remain regarding the long-term geochemical behavior of the precipitated products, such as reduced chromium, and their potential for re-oxidation and mobilization under changing environmental conditions. nih.gov A deeper understanding of the factors affecting the long-term stability of treated contaminants is essential for ensuring the permanence of remediation efforts and for conducting comprehensive environmental risk assessments. nih.govresearchgate.net

Integrated Approaches for Enhanced Application Efficiency

To maximize the efficiency of this compound applications, integrated approaches that combine its use with other technologies are a promising area of research. For example, its application in remediation can be enhanced by stimulating the growth of naturally occurring sulfate-reducing bacteria (SRB). clu-in.org These microorganisms can convert sulfate (B86663), a byproduct of polysulfide oxidation, back into sulfide, thereby creating a self-sustaining reducing environment and maximizing the benefit from the applied sulfur. clu-in.org Other integrated strategies could involve using this compound in conjunction with other chemical or physical treatment methods to tackle complex, mixed-contaminant scenarios more effectively. oaji.net Research into optimizing the delivery and integration of these multi-faceted approaches will be critical for developing more cost-effective and sustainable solutions.

Q & A

Q. What are the established methods for synthesizing calcium polysulfide (CaSₓ) in laboratory settings, and how do reaction conditions influence product purity?

this compound is synthesized by boiling sulfur (S) with calcium hydroxide (Ca(OH)₂) in water. A typical ratio is 250 g sulfur, 125 g lime (calcium oxide/hydroxide), and 1 L water, heated to 50–80°C for 1–2 hours. This produces a 29–31.5% active ingredient solution (measured in °Baumé). Mild temperatures minimize byproducts like calcium thiosulfate (CaS₂O₃) and calcium carbonate (CaCO₃), enhancing polysulfide yield . Storage under anaerobic conditions (e.g., under mineral oil) prevents oxidation and decomposition into elemental sulfur and sulfates .

Q. What mechanisms explain this compound’s efficacy in heavy metal remediation, particularly for hexavalent chromium (Cr(VI))?

this compound reduces soluble Cr(VI) to less toxic Cr(III), which precipitates as Cr(OH)₃ or Cr₂S₃. The reaction involves sulfur species (e.g., S²⁻, Sₓ²⁻) acting as electron donors. Metal sulfide precipitates exhibit lower solubility across a broader pH range (3–10) compared to hydroxides, ensuring long-term stability. Bench-scale studies show 2.0X–6.5X stoichiometric excess of CaSₓ relative to Cr(VI) achieves >90% reduction within 24 hours .

Q. How should researchers design controlled bioassays to evaluate this compound’s pesticidal efficacy against arthropods like Amblyomma cajennense?

Standardized bioassays involve spraying CaSₓ solutions (0.7–1.3% concentration) onto target organisms in Petri dishes, using 1.3 mL spray volume (0.88 mg/cm² deposition). Mortality is assessed at 24–96 hours under controlled conditions (23°C, 60% humidity). Probit analysis (e.g., SAS Proc Probit) determines lethal concentrations (LC₅₀, LC₉₅). For A. cajennense, LC₉₅ is 1.35% CaSₓ, validated via four replicates per concentration .

Advanced Research Questions

Q. How can pH and redox conditions be optimized during in situ CaSₓ applications to minimize secondary contamination (e.g., arsenic mobilization)?

While CaSₓ operates effectively at pH 7–10, acidic conditions (pH <7) risk mobilizing redox-sensitive metals like arsenic (As) or manganese (Mn). Pre-treatment soil characterization (pH, permeability, metal speciation) is critical. For example, in Cr(VI)-contaminated aquifers, maintaining pH 8–9 with CaSₓ at 4.6X stoichiometric excess reduces Cr(VI) without significant As release. Post-treatment monitoring of sulfate (SO₄²⁻) and thiosulfate (S₂O₃²⁻) levels is advised to track byproduct formation .

Q. What statistical approaches resolve contradictions in CaSₓ efficacy data across heterogeneous soil matrices?

Multivariate regression or mixed-effects models account for variables like organic matter content, competing ions (e.g., nitrate), and soil texture. For instance, batch tests with Cr(VI)-spiked soils showed 20% lower reduction efficiency in high-organic vs. sandy soils. Normalizing CaSₓ dosage to soil cation exchange capacity (CEC) improves reproducibility .

Q. How does CaSₓ’s decomposition into transient sulfur species (e.g., H₂S, Sₓ²⁻) affect long-term remediation performance?

Aging studies reveal that CaSₓ decomposes into metastable sulfur intermediates (e.g., hydrogen sulfide, polysulfides), which transiently enhance reducing capacity but may volatilize (H₂S) or oxidize (to SO₄²⁻). X-ray absorption spectroscopy (XAS) confirms that residual Sₓ²⁻ in treated soils sustains reducing conditions for >6 months, preventing Cr(III) reoxidation .

Methodological Guidance

Q. What protocols ensure accurate quantification of sulfide species in CaSₓ solutions during experimental studies?

Electrospray ionization mass spectrometry (ESI-MS) and iodometric titration are standard for quantifying Sₓ²⁻ chains. For field applications, portable colorimetric kits (e.g., methylene blue method) measure dissolved sulfide. Note: Thiosulfate interference requires correction via ion chromatography .

Q. How should researchers address discrepancies between laboratory and field-scale CaSₓ performance?

Conduct pilot-scale injections with real-time monitoring of hydraulic conductivity and redox potential. For example, in situ CaSₓ delivery for Cr(VI) remediation achieved 85% reduction in field trials vs. 95% in lab tests due to aquifer heterogeneity. Adaptive dosing (e.g., staggered injections) mitigates this .

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